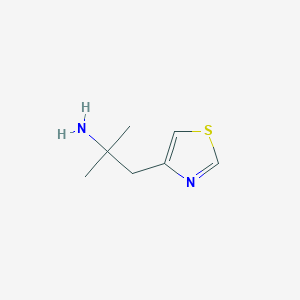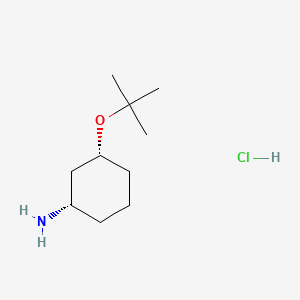![molecular formula C9H18Cl3N3 B13595064 [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride is a chemical compound with a complex structure that includes an amino group, a pyridine ring, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of ligands for receptor studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- 2-Pyrrolidin-2-ylpyridine
Comparison
Compared to similar compounds, [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring and amino groups make it particularly versatile in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H18Cl3N3 |
|---|---|
Molekulargewicht |
274.6 g/mol |
IUPAC-Name |
N',N'-dimethyl-1-pyridin-3-ylethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C9H15N3.3ClH/c1-12(2)7-9(10)8-4-3-5-11-6-8;;;/h3-6,9H,7,10H2,1-2H3;3*1H |
InChI-Schlüssel |
KXRXJWGMIMKADT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(C1=CN=CC=C1)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


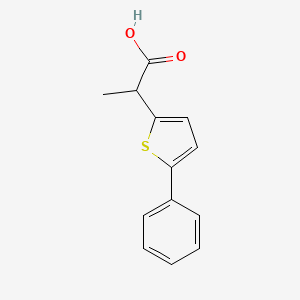


![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
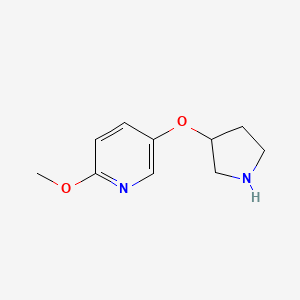

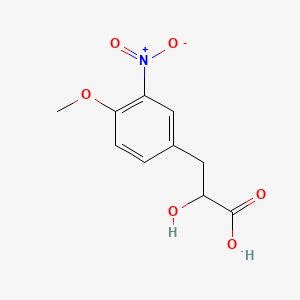

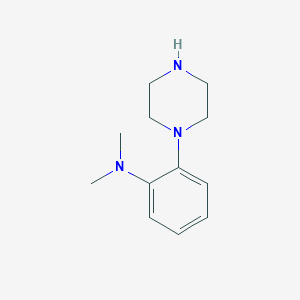
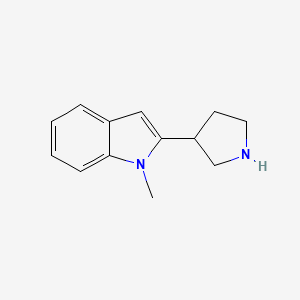

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
